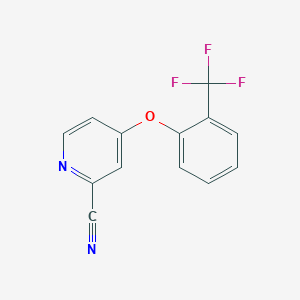

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile

Overview

Description

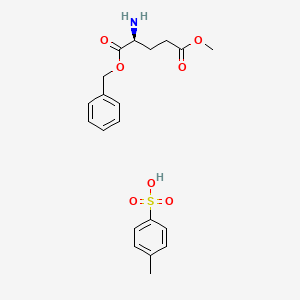

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile is a compound that falls under the category of trifluoromethylpyridines (TFMP). TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis

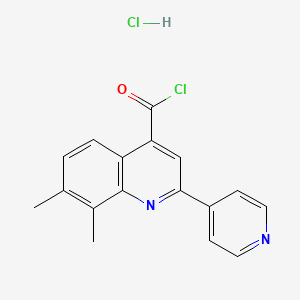

The molecular structure of 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile consists of a pyridine ring attached to a trifluoromethyl group and a carbonitrile group . The unique physicochemical properties of this compound are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications

Agrochemical Industry

- Methods : Synthesis involves the chlorination and fluorination of picoline, followed by aromatic nuclear chlorination of the pyridine ring .

- Results : The use of this compound has led to the development of more than 20 new agrochemicals with ISO common names, indicating its significant impact on crop protection .

Pharmaceutical Industry

- Methods : The compound is incorporated into various stages of drug synthesis, exploiting its reactivity under specific conditions .

- Results : Several pharmaceutical products containing the trifluoromethyl moiety have been approved for market, with many more undergoing clinical trials .

Veterinary Medicine

- Methods : The compound is used in the formulation of veterinary drugs, often in combination with other active ingredients .

- Results : Two veterinary products containing this moiety are on the market, showcasing its utility in animal health .

Organic Synthesis

- Methods : It is used in various synthetic pathways, including catalysis and as a building block for further chemical transformations .

- Results : Its application in organic synthesis has enabled the creation of diverse molecules with potential applications in different fields .

Material Science

- Methods : It is used to modify the surface properties of materials or as a precursor in the synthesis of novel materials .

- Results : The introduction of this compound into materials has resulted in enhanced performance and new functionalities .

Environmental Science

- Methods : Analytical methods are employed to detect and quantify the compound in various environmental matrices .

- Results : Research has provided insights into the compound’s behavior in the environment, including its degradation and potential effects on ecosystems .

Radiopharmaceuticals

- Methods : Synthesis involves the introduction of radioactive isotopes, such as Fluorine-18, into the pyridine ring .

- Results : The resulting radiopharmaceuticals are used in PET scans to diagnose and monitor various diseases, including cancer .

Chemical Vapor Deposition (CVD)

- Methods : The compound is vaporized and then decomposed on a substrate to form a thin film with desired properties .

- Results : This has led to the development of advanced materials with applications in electronics and protective coatings .

Fluorine Chemistry Research

- Methods : Research involves the synthesis of various derivatives and studying their reactivity and stability .

- Results : Insights gained contribute to the broader field of organofluorine chemistry, influencing the design of new compounds .

Pesticide Development

- Methods : The compound is used to synthesize new molecules with potential pesticidal activity, followed by bioassays .

- Results : Some derivatives have shown promising results in controlling agricultural pests and are in various stages of development .

Analytical Chemistry

- Methods : High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for this purpose .

- Results : The methods have been validated and are used for the detection and quantification of related compounds in complex matrices .

Catalysis

- Methods : It is incorporated into catalysts to affect the electronic and steric environment of the active site .

- Results : This has led to the development of catalysts that can facilitate reactions with higher selectivity and yield .

Synthesis of Fluorinated Compounds

- Methods : It involves reactions such as halogen exchange or nucleophilic aromatic substitution to introduce the trifluoromethyl group into other molecules .

- Results : The synthesis of these fluorinated compounds has led to the development of new molecules with potential applications in pharmaceuticals and agrochemicals .

Development of Functional Materials

- Methods : It can be incorporated into polymers or used to modify surfaces of materials to impart desired functionalities .

- Results : This has resulted in materials with improved performance for use in various industrial applications .

Pesticide Formulation

- Methods : The compound is used in combination with other active ingredients to create formulations that are effective against a wide range of pests .

- Results : These formulations have been shown to be effective in protecting crops and increasing agricultural yield .

Research in Fluorine Chemistry

- Methods : Research includes studying the reactivity, stability, and electronic properties of the compound and its derivatives .

- Results : This research has contributed to the broader knowledge of fluorine chemistry and its applications in various fields .

Advanced Coating Technologies

- Methods : The compound is used in formulations that are applied as coatings to various substrates .

- Results : These coatings have been found to enhance durability and provide additional functional benefits .

Nuclear Medicine

Future Directions

The future of TFMP derivatives, including 4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile, looks promising. It is expected that many novel applications of TFMP will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are undergoing clinical trials .

properties

IUPAC Name |

4-[2-(trifluoromethyl)phenoxy]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2O/c14-13(15,16)11-3-1-2-4-12(11)19-10-5-6-18-9(7-10)8-17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKPBLKDTQFXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OC2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Trifluoromethylphenoxy)pyridine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1442595.png)

![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)

![1-(3,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1442606.png)

![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)